Cas no 1217474-04-8 (1-tert-butyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride)

1-tert-butyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride 化学的及び物理的性質
名前と識別子
-
- (2R,4R)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride
- Methyl (2R,4R)-4-amino-1-Boc-pyrrolidine-2-carboxylate hydrochloride
- 1-O-tert-butyl 2-O-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate,hydrochloride
- 1-tert-butyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride
- Methyl N-BOC-(2R,4R)-4-Aminopyrrolidine-2-carboxylate HCl
- 1-O-tert-butyl 2-O-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride
- (2R,4R)-1-TERT-BUTYL 2-METHYL 4-AMINOPYRROLIDINE-1,2-DICARBOXYLATE HCL
- DS-4382
- 1217474-04-8
- Methyl N-BOC-(2R,4R)-4-Aminopyrrolidine-2-carboxylate hydrochloride
- (2R,4R)-4-AMINO-1-BOC-PYRROLIDINE-2-CARBOXYLIC ACID METHYL ESTER hydrochloride
- (2R,4R)-4-AMINO-1-BOC-PYRROLIDINE-2-CARBOXYLIC ACID METHYL ESTER-HCl
- MFCD11042656
- 1,2-Pyrrolidinedicarboxylic acid, 4-amino-, 1-(1,1-dimethylethyl) 2-methyl ester, hydrochloride (1:1), (2R,4R)-
- DTXSID20662361
- 1-tert-Butyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate--hydrogen chloride (1/1)
- Methyl (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylate HCl
- AKOS015846154
- P11017
- KFYCQKLSGMAVQH-SCLLHFNJSA-N
- CS-W004638
- SCHEMBL2347422
- (2R,4R) Methyl 4-amino-1-boc-pyrrolidine-2-carboxylate HCl
- DB-353324
- (2R,4R)-1-tert-Butyl2-methyl4-aminopyrrolidine-1,2-dicarboxylatehydrochloride
-
- MDL: MFCD11042656
- インチ: InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4;/h7-8H,5-6,12H2,1-4H3;1H/t7-,8-;/m1./s1
- InChIKey: KFYCQKLSGMAVQH-SCLLHFNJSA-N
- SMILES: Cl.COC(=O)[C@H]1C[C@@H](N)CN1C(=O)OC(C)(C)C
計算された属性
- 精确分子量: 280.11900
- 同位素质量: 280.1189848g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 311
- 共价键单元数量: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.9Ų
じっけんとくせい
- PSA: 81.86000
- LogP: 1.93630
1-tert-butyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride Security Information
- 危害声明: H302-H315-H319-H335
1-tert-butyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM198339-1g |
Methyl (2R,4R)-4-amino-1-Boc-pyrrolidine-2-carboxylate hydrochloride |
1217474-04-8 | 95% | 1g |
$216 | 2023-11-22 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R29170-1g |
(2R,4R)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride |
1217474-04-8 | 1g |
¥3226.0 | 2021-09-08 | ||
eNovation Chemicals LLC | D684142-1G |
1-tert-butyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride |
1217474-04-8 | 97% | 1g |
$140 | 2024-07-21 | |
TRC | M294478-25mg |
Methyl N-BOC-(2R,4R)-4-Aminopyrrolidine-2-carboxylate hydrochloride |
1217474-04-8 | 25mg |
$69.00 | 2023-05-18 | ||
TRC | M294478-50mg |
Methyl N-BOC-(2R,4R)-4-Aminopyrrolidine-2-carboxylate hydrochloride |
1217474-04-8 | 50mg |
$98.00 | 2023-05-18 | ||
Chemenu | CM198339-10g |
Methyl (2R,4R)-4-amino-1-Boc-pyrrolidine-2-carboxylate hydrochloride |
1217474-04-8 | 95% | 10g |
$2104 | 2021-06-09 | |
Chemenu | CM198339-1g |
Methyl (2R,4R)-4-amino-1-Boc-pyrrolidine-2-carboxylate hydrochloride |
1217474-04-8 | 95% | 1g |
$421 | 2021-06-09 | |
Alichem | A109006074-10g |
(2R,4R)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride |
1217474-04-8 | 95% | 10g |
$2340.00 | 2023-09-04 | |
Chemenu | CM198339-250mg |
Methyl (2R,4R)-4-amino-1-Boc-pyrrolidine-2-carboxylate hydrochloride |
1217474-04-8 | 95% | 250mg |
$65 | 2023-11-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1110-1-1G |
1-tert-butyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride |
1217474-04-8 | 97% | 1g |
¥ 2,230.00 | 2023-03-09 |
1-tert-butyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
1-tert-butyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate hydrochlorideに関する追加情報
Introduction to 1-tert-butyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride (CAS No. 1217474-04-8)
1-tert-butyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride (CAS No. 1217474-04-8) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of pyrrolidine, a five-membered heterocyclic amine that plays a crucial role in the development of various therapeutic agents. The unique structural features and chiral centers of this compound make it an attractive candidate for the synthesis of bioactive molecules with potential applications in treating neurological disorders, cancer, and other diseases.
The chemical structure of 1-tert-butyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride consists of a pyrrolidine ring with two carboxylic acid groups at positions 1 and 2, a tert-butyl group at position 1, and a methyl group at position 2. The presence of the (2R,4R) stereochemistry is critical for its biological activity and selectivity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical applications.
Recent studies have highlighted the potential of 1-tert-butyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride in modulating specific neurotransmitter systems. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound can act as a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters such as dopamine. This property makes it a promising candidate for the treatment of Parkinson's disease and other neurodegenerative disorders.
In addition to its neuroprotective effects, 1-tert-butyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride has also been investigated for its anti-cancer properties. Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells.
The synthesis of 1-tert-butyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride typically involves multi-step procedures to ensure the correct stereochemistry and functional group placement. One common approach is to start with a chiral pyrrolidine derivative and introduce the tert-butyl and methyl groups through selective alkylation reactions. The carboxylic acid groups are then introduced via esterification or carboxylation reactions, followed by deprotection to yield the final product.
The purity and quality of 1-tert-butyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride are crucial for its use in pharmaceutical research. High-performance liquid chromatography (HPLC) is often employed to ensure that the compound meets the required standards for purity and enantiomeric excess. Additionally, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to confirm the identity and structure of the synthesized compound.
Clinical trials involving 1-tert-butyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride are currently underway to evaluate its safety and efficacy in human subjects. Preliminary results from phase I trials have shown that this compound is well-tolerated at therapeutic doses with minimal side effects. Further studies are needed to determine its long-term safety profile and optimal dosing regimens.
In conclusion, 1-tert-butyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride (CAS No. 1217474-04-8) represents a promising lead compound in the development of novel therapeutic agents for neurological disorders and cancer. Its unique chemical structure and biological properties make it an attractive target for further research and development in the pharmaceutical industry.
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